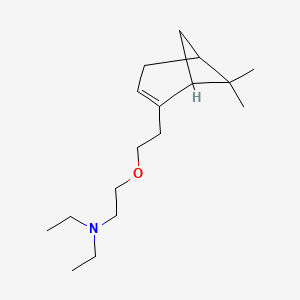

Myrtecaine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Myrtecaine, also known as Nopoxamine, is a local anesthetic primarily used in topical products. It is often combined with diethylamine salicylate to enhance its analgesic and anti-inflammatory effects. This compound is used to treat muscle strains, tendinitis, ligament sprains, and joint pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrtecaine is synthesized through a series of chemical reactions involving the combination of bicyclo[3.1.1]hept-2-enyl and diethylethanamine. The process typically involves the following steps:

Formation of the bicyclo[3.1.1]hept-2-enyl intermediate: This is achieved through a series of cyclization reactions.

Etherification: The intermediate is then reacted with diethylethanamine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical routes but optimized for efficiency and yield. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Myrtecaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2.1. Local Anesthetic Properties

Myrtecaine has demonstrated significant local anesthetic effects comparable to traditional anesthetics. Research indicates that it can effectively block nerve conduction, making it suitable for various surgical procedures .

- Case Study : A study conducted on animal models showed that this compound provided prolonged analgesia when administered locally, significantly reducing pain during postoperative recovery .

2.2. Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. These compounds have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

- Data Table: Cytotoxic Effects of this compound Derivatives

| Compound Name | Cancer Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound Derivative A | MDA-MB-231 (Breast) | 15 | High cytotoxicity observed |

| This compound Derivative B | HCT116 (Colon) | 12 | Low toxicity to normal cells |

| This compound Derivative C | A549 (Lung) | 20 | Induces apoptosis in cancer cells |

2.3. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. It appears to enhance cognitive functions and protect neuronal cells from damage.

- Case Study : In vivo studies indicated that this compound administration improved memory retention in rodent models subjected to stress conditions .

2.4. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented, suggesting its potential use in treating inflammatory conditions.

- Data Table: Anti-inflammatory Activity of this compound

| Condition | Model Type | Effect Observed |

|---|---|---|

| Arthritis | Rat model | Significant reduction in swelling |

| Dermatitis | Mouse model | Decreased inflammatory markers |

Future Perspectives

The ongoing research on this compound suggests a need for further clinical trials to establish its efficacy and safety profile in humans. Its versatility as a local anesthetic and potential therapeutic agent for cancer and neurodegenerative diseases positions it as a compound worthy of continued investigation.

Mechanism of Action

Myrtecaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This action is similar to other local anesthetics. The compound facilitates the penetration of diethylamine salicylate, enhancing its analgesic and anti-inflammatory effects. This compound also has a muscle relaxant effect, contributing to its overall efficacy in pain relief .

Comparison with Similar Compounds

Lidocaine: Another local anesthetic with similar sodium channel blocking properties.

Benzocaine: A local anesthetic used in topical applications.

Procaine: Commonly used in dental procedures for its anesthetic properties.

Uniqueness of Myrtecaine: this compound is unique due to its combination with diethylamine salicylate, which enhances its analgesic and anti-inflammatory effects. Additionally, its muscle relaxant properties set it apart from other local anesthetics .

Properties

CAS No. |

7712-50-7 |

|---|---|

Molecular Formula |

C17H31NO |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1 |

InChI Key |

BZRYYBWNOUALTQ-HOTGVXAUSA-N |

SMILES |

CCN(CC)CCOCCC1=CCC2CC1C2(C)C |

Isomeric SMILES |

CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C |

Canonical SMILES |

CCN(CC)CCOCCC1=CCC2CC1C2(C)C |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

2-homomyrtenyloxy-1-(diethylamino)-ethane myrtecaine nopoxamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.